2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide
Description
2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core fused with a pyrimidine ring. The molecule includes a 3-butyl substituent at position 3, a thioether linkage at position 2, and an acetamide group substituted with a 2-chlorophenyl moiety.
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c1-2-3-12-26-21(28)20-19(14-8-4-7-11-17(14)29-20)25-22(26)30-13-18(27)24-16-10-6-5-9-15(16)23/h4-11H,2-3,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDAJLDUVKQCGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of benzofuro[3,2-b]pyridine
Biological Activity
The compound 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 501.56 g/mol. The structure features a benzofuro-pyrimidine core linked to a thioacetamide group, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research focusing on polo-like kinase 1 (Plk1), a target in various cancers, revealed that modifications in the benzofuro-pyrimidine structure can enhance binding affinity and inhibitory activity against cancer cell proliferation. The IC50 values for related compounds were reported as low as 1.3 µM, indicating potent activity against cancer cell lines .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting antimicrobial effects. Compounds with similar thioacetamide functionalities have shown inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- Anticancer Activity : A study evaluated the effects of a series of benzofuro-pyrimidine derivatives on human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 5 µM against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
- Antimicrobial Effects : In vitro studies assessed the antimicrobial efficacy of related thio compounds against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL, suggesting strong potential as antimicrobial agents .
Table 1: Biological Activity Overview
| Activity Type | Compound Reference | IC50/MIC Values | Target Organism |
|---|---|---|---|
| Anticancer | Similar Derivative | 5 µM | MCF-7 (Breast Cancer) |
| Antimicrobial | Related Thio Compound | 10 - 20 µg/mL | S. aureus, E. coli |
Table 2: Structural Comparison with Analogues
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| Benzofuro-Pyrimidine Derivative | C27H23ClN3O5S | 501.56 g/mol | Anticancer |
| Thioacetamide Analogue | C21H18ClN3O3S | 427.9 g/mol | Antimicrobial |
Comparison with Similar Compounds
The compound shares structural homology with derivatives documented in recent literature. Below is a comparative analysis focusing on substituents, core modifications, and physicochemical properties.
Structural Comparisons
Key Observations :
- Core Heterocycles: The main compound and the analog in share a benzofuropyrimidinone core, while the compound in substitutes benzofuran with thiophene (thienopyrimidinone).
- Substituent Variations: R<sup>1</sup>: The main compound’s butyl group offers moderate hydrophobicity, whereas the 3-methylbutyl (isopentyl) in increases steric bulk and lipophilicity. R<sup>2</sup>: The 2-chlorophenyl group (main compound) is sterically hindered compared to the 3-trifluoromethylphenyl (electron-withdrawing) in and the 3-methoxyphenyl (electron-donating) in . These differences influence solubility and target binding.
Physicochemical Properties
Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
